molecular formula C17H15ClN4OS B10996433 3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10996433
M. Wt: 358.8 g/mol
InChI Key: UCRCUBYNEFKZPT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 3-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide moiety at position 5. The carboxamide is linked to a 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole ring system, a fused bicyclic structure combining cyclopentane with a thiazole ring.

Properties

Molecular Formula

C17H15ClN4OS

Molecular Weight

358.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4OS/c1-22-14(9-13(21-22)10-4-2-5-11(18)8-10)16(23)20-17-19-12-6-3-7-15(12)24-17/h2,4-5,8-9H,3,6-7H2,1H3,(H,19,20,23)

InChI Key

UCRCUBYNEFKZPT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Anticancer Activity

    Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole and thiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

    Case Study: Cytotoxicity Against Cancer Cell Lines

    A study evaluated the cytotoxic effects of similar compounds on human breast cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways related to cancer progression .

    Anti-inflammatory Properties

    The compound has also been investigated for its anti-inflammatory effects. Inflammation plays a crucial role in various diseases, including cancer and cardiovascular disorders.

    Case Study: COX-II Inhibition

    Research has shown that compounds with similar structures can act as selective inhibitors of cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. In vitro studies demonstrated that certain derivatives exhibited potent anti-inflammatory activity with minimal side effects, suggesting their potential as therapeutic agents for inflammatory diseases .

    Antimicrobial Activity

    The antimicrobial properties of 3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide have also been explored.

    Case Study: Efficacy Against Pathogenic Bacteria

    A series of experiments tested the compound against various bacterial strains. The results indicated that it possessed significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

    Summary of Applications

    Application Description Evidence
    AnticancerInduces apoptosis and inhibits proliferation in cancer cell linesIC50 values comparable to chemotherapeutics
    Anti-inflammatorySelective COX-II inhibition with minimal side effectsPotent anti-inflammatory activity
    AntimicrobialSignificant antibacterial properties against pathogenic bacteriaEffective against Gram-positive strains

    Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table summarizes structural differences between the target compound and three analogs identified in the evidence:

    Compound Name Core Structure Key Substituents Linked Moieties Functional Features
    Target Compound: 3-(3-Chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide Pyrazole-5-carboxamide 3-chlorophenyl (meta), methyl Dihydrocyclopenta[d][1,3]thiazol-2-yl Carboxamide for hydrogen bonding; fused bicyclic thiazole system
    Analog 1: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide () Thiazole-5-carboxamide Phenyl, cyano Dihydrocyclopenta[b]thiophen-2-yl Thiophene (electron-rich) vs. thiazole; cyano group enhances polarity
    Analog 2: 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide () Pyrazole-4-carboxamide 4-chlorophenyl (para), methoxy, phenyl Thiadiazin-2-yl Thiadiazine (six-membered ring) introduces conformational flexibility; para-chloro may alter binding
    Analog 3: 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime () Pyrazole-4-carbaldehyde oxime 3-chlorophenylsulfanyl, trifluoromethyl 4-chlorobenzoyl Sulfanyl linker increases lipophilicity; trifluoromethyl enhances metabolic stability

    Structural and Electronic Considerations

    Substituent Effects

    • Chlorophenyl Position: The meta-chloro substitution in the target compound vs. para-chloro in Analog 2 may influence dipole moments and steric interactions with biological targets.
    • Electron-Withdrawing Groups : The trifluoromethyl group in Analog 3 is a strong electron-withdrawing substituent, which could stabilize the molecule against oxidative metabolism compared to the methyl group in the target compound .

    Ring Systems and Conformation

    • Cyclopenta-Thiazole vs. Cyclopenta-Thiophene : The target compound’s thiazole ring (containing nitrogen and sulfur) may engage in hydrogen bonding, whereas Analog 1’s thiophene (sulfur-only) is more electron-rich, favoring π-π stacking interactions .
    • Thiadiazine vs.

    Functional Group Implications

    • Carboxamide vs. Oxime Ester : The carboxamide in the target compound and Analog 1 supports hydrogen bonding, critical for target affinity. In contrast, Analog 3’s oxime ester may confer reactivity or altered pharmacokinetics .

    Potential Implications for Research

    Synthetic Optimization : Modifying the chloro substituent’s position (meta to para) or replacing the cyclopenta-thiazole with thiophene/thiadiazine systems could elucidate structure-activity relationships.

    Computational Studies: Wavefunction Analysis: Tools like Multiwfn could compare electron localization (ELF) or electrostatic potentials (ESP) between the target compound and analogs to predict reactivity. Crystal Packing Analysis: Mercury CSD might reveal differences in intermolecular interactions (e.g., hydrogen bonds in carboxamides vs. halogen bonds in chlorobenzoyl oximes).

    Conformational Analysis : Applying Cremer-Pople puckering parameters to the cyclopenta rings could clarify how ring puckering affects 3D conformation and bioactivity.

    Biological Activity

    The compound 3-(3-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes various research findings regarding its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

    Chemical Structure and Properties

    The compound's chemical structure can be represented as follows:

    • Molecular Formula : C₁₅H₁₃ClN₄OS
    • Molecular Weight : 345.8 g/mol

    The presence of the pyrazole ring and the thiazole moiety contributes to its biological activity, as these heterocyclic structures are known for their diverse pharmacological effects.

    Anticancer Activity

    Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its cytotoxic effects:

    Study ReferenceCell LineIC₅₀ Value (µM)Mechanism of Action
    A549 (lung cancer)9.0Induces cell cycle arrest and apoptosis
    HeLa (cervical)6.72Inhibits cell proliferation
    MCF7 (breast)4.87Disrupts anchorage-independent growth

    The compound exhibits significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating effective concentrations required to inhibit cell growth by 50%. Mechanisms include induction of apoptosis and disruption of cell cycle progression.

    Antimicrobial Activity

    In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate effective inhibition against several bacterial strains, suggesting a broad-spectrum potential:

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus15 µg/mL
    Escherichia coli20 µg/mL
    Pseudomonas aeruginosa25 µg/mL

    These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

    Structure-Activity Relationship (SAR)

    The SAR analysis reveals that modifications to the pyrazole and thiazole rings significantly influence biological activity. For instance:

    • Substituents at the para position of the phenyl ring enhance potency against cancer cells.
    • The presence of electron-withdrawing groups like chlorine increases the compound's lipophilicity, improving membrane permeability and bioavailability.

    Case Studies

    • In Vivo Efficacy : A study assessing the in vivo efficacy of this compound demonstrated a significant reduction in tumor size in xenograft models when administered at therapeutic doses. This suggests potential for clinical application in cancer treatment.
    • Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics could yield synergistic effects, enhancing overall treatment efficacy while potentially reducing side effects.

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